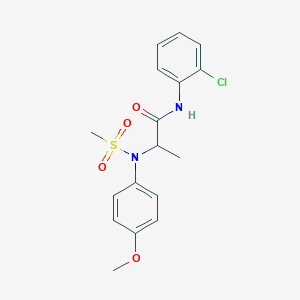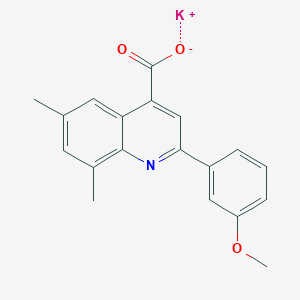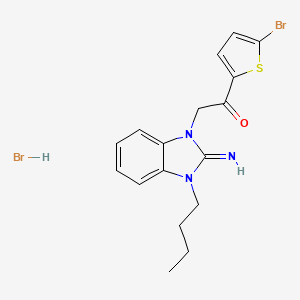![molecular formula C19H21NO5 B5053947 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5053947.png)
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, also known as DAPK-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an inhibitor of the death-associated protein kinase 1 (DAPK-1), which plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one involves the inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which is a calcium/calmodulin-dependent serine/threonine kinase. 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments include its high potency and selectivity for 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one inhibition. However, the limitations include its poor solubility in water, which may limit its use in in vivo experiments.
将来の方向性
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one. These include:
1. Development of more potent and selective 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one inhibitors.
2. Investigation of the role of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in other diseases, such as autoimmune and inflammatory disorders.
3. Evaluation of the safety and efficacy of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in clinical trials.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one.
5. Investigation of the potential use of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one as a therapeutic agent in combination with other drugs or therapies.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Its mechanism of action involves the inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which plays a crucial role in various cellular processes. Further research is needed to fully understand the safety and efficacy of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one and its potential use in clinical settings.
合成法
The synthesis of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one involves the reaction of 2,4-dimethoxybenzaldehyde with 3,4-dimethoxyaniline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-7-15(18(12-14)24-3)20-10-9-16(21)13-5-8-17(23-2)19(11-13)25-4/h5-12,20H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVMVCAZIXLRO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)
![N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5053874.png)
![N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5053889.png)
![4-[4-(2-fluorophenoxy)butyl]morpholine oxalate](/img/structure/B5053898.png)
![N-allyl-N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5053904.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B5053907.png)
![4-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5053910.png)

![4-[2-(1-pyrrolidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione hydrochloride](/img/structure/B5053922.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5053931.png)
![4-ethyl 2-methyl 3-methyl-5-[(trichloroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5053935.png)
![2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5053936.png)
